molecular formula C11H19NO5 B2477404 (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 150438-78-1

(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B2477404
CAS RN: 150438-78-1
M. Wt: 245.275
InChI Key: AJBUKLQZLAOFEA-QMMMGPOBSA-N
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Description

“(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a complex organic compound. It contains an allyloxy group, a tert-butoxycarbonyl (BOC) protected amino group, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group with a BOC group, followed by the introduction of the allyloxy group . The BOC group is commonly used in organic synthesis to protect amines, and can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the BOC group and the allyloxy group could potentially introduce steric hindrance, affecting the compound’s reactivity .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, thanks to its functional groups. The allyloxy group could undergo reactions typical of alkenes, such as addition reactions. The BOC-protected amino group could be deprotected under acidic conditions to reveal the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Neuroexcitant Analogues: The enantiomers of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) have been synthesized using derivatives of (S)-3-(allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, showcasing its utility in producing compounds with potential neurological applications (Pajouhesh et al., 2000).

Organic Synthesis

  • Creation of Fluorescent Compounds

    The synthesis of fluorescent compounds through the cycloaddition of anthracenenitrile oxide and the N-Boc protected (S)-alanine allyl ester, which involves derivatives of this compound, has been reported, highlighting its role in producing novel fluorescent materials (Memeo et al., 2014).

  • Development of Anti-Microbial Compounds

    Compounds synthesized from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid have shown strong anti-microbial activities, demonstrating the potential of this compound in the field of anti-microbial drug development (Pund et al., 2020).

Polymerization and Material Synthesis

  • Polymerization Applications: The compound has been used in the synthesis of amino acid-derived acetylene monomers, such as N-(tert-butoxycarbonyl)-l-alanine propargyl ester, which were then polymerized to form polymers with potential applications in material sciences (Gao et al., 2003).

Catalysis and Chemical Synthesis

  • Catalytic Applications: The compound has been utilized in N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts, showcasing its utility in efficient and environmentally friendly chemical synthesis processes (Heydari et al., 2007).

Mechanism of Action

Target of Action

Boc-Ser(allyl)-OH, also known as N-Boc-O-allyl-L-serine or (S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are amines, which are quite good nucleophiles and strong bases . These amines often need to be protected to allow for transformations of other functional groups .

Mode of Action

The Boc group, short for tert-butyloxycarbonyl, is used to protect an amino group by converting it into a carbamate . This protection is achieved through the formation of a carbamate from the amine and Di-tert-butyl decarbonate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the Boc group .

Biochemical Pathways

The biochemical pathways involved in the action of Boc-Ser(allyl)-OH are primarily related to the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The stability of the boc group under various conditions is a key factor influencing its bioavailability .

Result of Action

The result of the action of Boc-Ser(allyl)-OH is the protection of amines, allowing for transformations of other functional groups . This protection is crucial in the synthesis of peptides . The removal of the Boc group is typically very easy, and can be observed by the CO2 bubbling out of the solution .

Action Environment

The action of Boc-Ser(allyl)-OH is influenced by various environmental factors. The addition of the Boc group to the amine is facilitated by the presence of a strong base . The removal of the Boc group is achieved with a strong acid . The stability of the Boc group under various conditions, including acidic and basic conditions, also influences its action .

Safety and Hazards

As with any chemical compound, handling “(S)-3-(Allyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid” would require appropriate safety measures. It’s always important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further to fully understand its reactivity, or it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBUKLQZLAOFEA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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